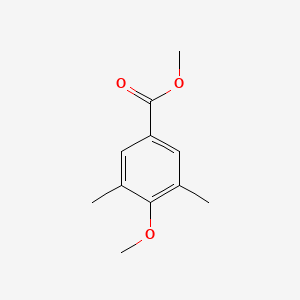

Methyl 4-methoxy-3,5-dimethylbenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-methoxy-3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(11(12)14-4)6-8(2)10(7)13-3/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIYLYQKYBDORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701221775 | |

| Record name | Benzoic acid, 4-methoxy-3,5-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70347-05-6 | |

| Record name | Benzoic acid, 4-methoxy-3,5-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70347-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methoxy-3,5-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Methyl 4 Methoxy 3,5 Dimethylbenzoate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on Methyl 4-methoxy-3,5-dimethylbenzoate can occur at different sites. While the electron-rich aromatic ring is generally resistant to nucleophilic aromatic substitution, the methoxy (B1213986) group's methyl moiety is susceptible to cleavage.

One key reaction is O-demethylation, which involves the nucleophilic attack on the methyl group of the 4-methoxy ether. This transformation is typically achieved using strong nucleophiles or Lewis acids. For instance, reagents like aluminum chloride can facilitate the regioselective demethylation of the para-methoxy group in polysubstituted benzoic acid esters. google.com This process yields the corresponding phenol (B47542), 4-hydroxy-3,5-dimethylbenzoic acid, after hydrolysis of the ester. The reaction proceeds via coordination of the Lewis acid to the methoxy oxygen, making the methyl carbon more electrophilic and susceptible to attack by a nucleophile.

Hydrolysis and Transesterification Processes

The hydrolysis of the methyl ester group in this compound to its corresponding carboxylic acid, 4-methoxy-3,5-dimethylbenzoic acid, is a fundamental transformation. However, the presence of two methyl groups ortho to the ester function introduces significant steric hindrance, making these processes more challenging than for unhindered esters like methyl benzoate (B1203000).

Hydrolysis: The saponification of sterically hindered esters often requires more forcing conditions than their non-hindered counterparts. arkat-usa.org Standard room-temperature hydrolysis with aqueous sodium hydroxide (B78521) may be slow. Effective hydrolysis can be achieved under harsher conditions, such as heating in a basic solution. Studies on similarly hindered esters, like methyl 2,6-dimethylbenzoate, show that high-temperature water (200–300 °C), with or without a base like potassium hydroxide, can effectively promote hydrolysis. rsc.orgrsc.org Under acidic conditions, the hydrolysis of hindered esters also requires elevated temperatures and strong acids, with a potential mechanistic shift from the typical AAC2 pathway to an AAC1 pathway, involving a unimolecular cleavage of the acyl-oxygen bond. cdnsciencepub.com

Transesterification: Transesterification, the conversion of the methyl ester to a different ester, can be accomplished by heating the compound with another alcohol in the presence of an acid or base catalyst. Similar to hydrolysis, steric hindrance around the carbonyl group necessitates more rigorous reaction conditions, such as higher temperatures or the use of more reactive catalysts, to achieve efficient conversion.

Table 1: Comparison of Hydrolysis Conditions for Benzoate Esters

| Compound | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 2,4,6-trimethylbenzoate | 2% KOH (aq) | 200 | 0.5 | 98 | rsc.org |

| Methyl 2,4,6-trimethylbenzoate | H₂O | 250 | 2 | 53 | rsc.org |

| Methyl p-toluate | H₂SO₄ (aq) | 50-100 | - | - | cdnsciencepub.com |

| Methyl Benzoate | H₂SO₄ (aq) | 25-100 | - | - | cdnsciencepub.com |

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: one strong activating methoxy group and two weaker activating methyl groups. wikipedia.org The directing effects of these substituents determine the position of incoming electrophiles. The methoxy group is an ortho, para-director, while the methyl groups are also ortho, para-directors.

In this specific molecule, the C-2 and C-6 positions are occupied by methyl groups, and the C-4 position is occupied by the methoxy group. The C-3 and C-5 positions are also occupied by the methyl groups relative to the ester. The only unsubstituted position on the ring is the C-2 position relative to the ester group (or C-6 depending on numbering), which is ortho to the powerful methoxy directing group. Therefore, electrophilic substitution is strongly predicted to occur at this sole available position.

Common electrophilic aromatic substitution reactions include:

Nitration: Using reagents like nitric acid in sulfuric acid or ammonium (B1175870) nitrate (B79036) with potassium hydrogen sulfate (B86663) would be expected to yield Methyl 2-nitro-4-methoxy-3,5-dimethylbenzoate. mdpi.comdergipark.org.tr

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen at the C-2 position. msu.edu

Friedel-Crafts Reactions: Alkylation and acylation are also directed to the C-2 position, although the high activation of the ring can sometimes lead to polysubstitution or side reactions if not carefully controlled.

The regioselectivity is strongly dictated by the powerful activating and directing effect of the methoxy group towards its ortho position.

Oxidation and Reduction Pathways of the Ester and Aromatic Ring

Oxidation: The aromatic methyl groups are susceptible to oxidation under strong oxidizing conditions. The benzylic positions are activated by the aromatic ring, making them prone to oxidation. libretexts.org Treatment with hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by acidic workup would be expected to oxidize both methyl groups to carboxylic acids, yielding 4-methoxy-1,2,3-benzenetricarboxylic acid after hydrolysis of the ester. libretexts.org The aromatic ring itself is generally stable to oxidation except under very harsh conditions that would also degrade the side chains.

Reduction: The ester group can be readily reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the methyl ester to a primary alcohol, yielding (4-methoxy-3,5-dimethylphenyl)methanol. eurekaselect.com The aromatic ring is generally resistant to reduction under these conditions. Catalytic hydrogenation (e.g., H₂/Pd-C) under mild conditions would typically not affect the ester or the aromatic ring, but under more forcing conditions (high pressure and temperature), the aromatic ring can be reduced to a cyclohexane (B81311) ring.

Derivatization Strategies and Analog Generation

The functional groups present in this compound offer multiple handles for derivatization to generate a library of analogues.

The methyl ester can be converted into a variety of other functional groups.

Amide Formation: Reaction with ammonia (B1221849) or primary/secondary amines, often at elevated temperatures, can convert the ester into the corresponding primary, secondary, or tertiary amide. This aminolysis reaction may be slow due to the steric hindrance from the ortho methyl groups and might require activation of the ester or harsh conditions.

Conversion to Acid Chloride: Following hydrolysis to the carboxylic acid (as described in section 3.2), treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive acid chloride, 4-methoxy-3,5-dimethylbenzoyl chloride. This intermediate can then be readily converted into a wide range of amides, esters, and other carboxylic acid derivatives under mild conditions.

The aromatic methyl groups are prime targets for functionalization via free-radical reactions.

Benzylic Halogenation: The most common method for this is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). chemistrysteps.comlibretexts.org This reaction would replace a hydrogen atom on one or both of the methyl groups with a bromine atom, producing Methyl 4-methoxy-3-(bromomethyl)-5-methylbenzoate and Methyl 4-methoxy-3,5-bis(bromomethyl)benzoate. The resulting benzylic bromides are versatile synthetic intermediates. koreascience.kr Studies on methylanisoles have shown that using NBS in acetonitrile (B52724) can favor aromatic bromination over benzylic bromination, highlighting the importance of solvent choice. mdma.ch

These benzylic halides can then undergo nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂), greatly expanding the range of accessible analogues.

Table 2: Potential Derivatization Reactions

| Starting Moiety | Reaction Type | Reagents | Expected Product Moiety |

| Ester | Reduction | LiAlH₄, THF | Primary Alcohol |

| Ester | Amidation | R₂NH, Heat | Tertiary Amide |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-aromatic |

| Methyl Group | Benzylic Bromination | NBS, AIBN, CCl₄ | Benzylic Bromide |

| Methoxy Group | Demethylation | AlCl₃ or BBr₃ | Phenol |

Introduction of Additional Substituents on the Aromatic Ring

The chemical reactivity of this compound is characterized by the directing effects of its existing substituents on the aromatic ring. The methoxy group at the C4 position is a potent activating group, donating electron density to the ring through resonance, thereby facilitating electrophilic aromatic substitution. Conversely, the methyl ester group is a deactivating group, withdrawing electron density. The two methyl groups at the C3 and C5 positions are weakly activating. In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions most activated by the substituents. For this compound, the positions ortho to the strongly activating methoxy group (C2 and C6) are the most nucleophilic and thus the most likely sites for substitution.

Electrophilic Aromatic Substitution

The introduction of new functional groups onto the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. These reactions are anticipated to proceed at the C2 and/or C6 positions due to the concerted directing effects of the methoxy and dimethyl substituents.

One of the most common electrophilic aromatic substitution reactions is nitration . The treatment of this compound with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is expected to yield Methyl 2-nitro-4-methoxy-3,5-dimethylbenzoate. The reaction proceeds through the formation of a nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.

Halogenation , another key electrophilic aromatic substitution, can be accomplished using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. For instance, the bromination of this compound would likely produce Methyl 2-bromo-4-methoxy-3,5-dimethylbenzoate. The reaction mechanism involves the polarization of the halogen molecule by the Lewis acid, creating a more potent electrophile.

Friedel-Crafts reactions offer a method for introducing alkyl or acyl groups onto the aromatic ring. The Friedel-Crafts acylation, for example, would involve reacting this compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This would be expected to result in the formation of a ketone, such as Methyl 2-acetyl-4-methoxy-3,5-dimethylbenzoate.

The table below summarizes the expected major products from these electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 2-nitro-4-methoxy-3,5-dimethylbenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 2-bromo-4-methoxy-3,5-dimethylbenzoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 2-acetyl-4-methoxy-3,5-dimethylbenzoate |

Research Findings

Detailed research into the electrophilic substitution of polysubstituted aromatic ethers provides a strong basis for predicting the reactivity of this compound. Studies on analogous compounds consistently demonstrate that the alkoxy group is the dominant directing group in electrophilic aromatic substitution reactions. The high electron-donating ability of the methoxy group significantly enhances the nucleophilicity of the ortho and para positions. In the case of this compound, the para position is blocked, and therefore substitution is directed to the ortho positions (C2 and C6).

While specific studies on the functionalization of this compound are not extensively reported in publicly available literature, the principles of physical organic chemistry allow for reliable predictions of its behavior. The interplay of electronic effects (resonance and induction) and steric factors will ultimately determine the precise outcome of these transformations.

Structural Analysis and Advanced Characterization

Single-Crystal X-ray Diffraction Studies

No data available.

Molecular Conformation and Geometry

No data available.

Intermolecular Interactions and Crystal Packing

No data available.

Conformational Analysis and Stereochemical Considerations

Without experimental data from X-ray diffraction, a detailed conformational analysis and discussion of stereochemical considerations for Methyl 4-methoxy-3,5-dimethylbenzoate cannot be accurately performed.

Spectroscopic Investigations of Methyl 4 Methoxy 3,5 Dimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a detailed picture of the carbon-hydrogen framework can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Analysis

The ¹H NMR spectrum of Methyl 4-methoxy-3,5-dimethylbenzoate is anticipated to be relatively simple, reflecting the symmetry of the molecule. The aromatic region would likely show a singlet for the two equivalent aromatic protons. The methoxy (B1213986) and methyl groups attached to the aromatic ring, as well as the methyl ester group, would also each appear as distinct singlets.

The ¹³C NMR spectrum would similarly reflect the molecule's symmetry, showing distinct signals for the carbonyl carbon, the ester methyl carbon, the methoxy carbon, the aromatic methyl carbons, and the different aromatic carbons.

To predict the chemical shifts for this compound, we can analyze the experimental data from analogous compounds such as Methyl 3,5-dimethoxybenzoate, Methyl 3,5-dimethylbenzoate, and Methyl 4-methoxybenzoate.

Table 1: ¹H and ¹³C NMR Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Methyl 3,5-dimethoxybenzoate | 7.07 (t, 1H, Ar-H), 6.78 (d, 2H, Ar-H), 3.85 (s, 3H, COOCH₃), 3.80 (s, 6H, Ar-OCH₃) | 166.5 (C=O), 160.8 (C-OCH₃), 132.0 (C-COOCH₃), 107.2 (Ar-CH), 106.0 (Ar-CH), 52.3 (COOCH₃), 55.6 (Ar-OCH₃) |

| Methyl 3,5-dimethylbenzoate | 7.63 (s, 1H, Ar-H), 7.15 (s, 2H, Ar-H), 3.88 (s, 3H, COOCH₃), 2.33 (s, 6H, Ar-CH₃) | 167.3 (C=O), 137.9 (C-CH₃), 133.7 (Ar-CH), 130.2 (C-COOCH₃), 127.3 (Ar-CH), 52.0 (COOCH₃), 21.2 (Ar-CH₃) |

| Methyl 4-methoxybenzoate | 8.00 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 3.89 (s, 3H, COOCH₃), 3.86 (s, 3H, Ar-OCH₃) | 167.0 (C=O), 163.5 (C-OCH₃), 131.6 (Ar-CH), 122.6 (C-COOCH₃), 113.6 (Ar-CH), 55.4 (Ar-OCH₃), 51.8 (COOCH₃) |

Based on the additive effects of the methoxy and dimethyl substituents, the predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | ~7.5-7.7 (s, 2H) | ~128-130 |

| Ar-OCH₃ | ~3.7-3.8 (s, 3H) | ~60-62 |

| Ar-CH₃ | ~2.2-2.3 (s, 6H) | ~18-20 |

| COOCH₃ | ~3.8-3.9 (s, 3H) | ~52 |

| C=O | - | ~167 |

| C-OCH₃ (aromatic) | - | ~158-160 |

| C-CH₃ (aromatic) | - | ~135-137 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, no cross-peaks would be expected in the COSY spectrum as there are no vicinal or geminal protons to couple with each other. The absence of correlations would support the proposed structure with isolated proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show cross-peaks connecting the proton signals of the aromatic hydrogens, the methoxy group, the aromatic methyl groups, and the ester methyl group to their corresponding carbon signals. This would unequivocally link the proton and carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The aromatic protons showing correlations to the carbonyl carbon, the ipso-carbon bearing the ester group, and the adjacent aromatic carbons bearing the methyl groups.

The protons of the aromatic methyl groups showing correlations to the adjacent aromatic carbons and the carbon bearing the methoxy group.

The protons of the methoxy group showing a correlation to the aromatic carbon it is attached to.

The protons of the ester methyl group showing a strong correlation to the carbonyl carbon.

Effects of Substituents on Carbonyl-C-Atom Chemical Shifts

The chemical shift of the carbonyl carbon in benzoic acid derivatives is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups generally cause the carbonyl carbon to be more shielded (shift to a lower ppm value), while electron-withdrawing groups cause it to be more deshielded (shift to a higher ppm value).

In this compound, the methoxy group at the 4-position is a strong electron-donating group through resonance, which would be expected to shield the carbonyl carbon. The two methyl groups at the 3- and 5-positions are weakly electron-donating through induction. The cumulative effect of these electron-donating groups would likely result in a carbonyl carbon chemical shift that is slightly upfield compared to that of unsubstituted methyl benzoate (B1203000). However, steric hindrance from the two ortho-methyl groups could potentially disrupt the coplanarity of the ester group with the aromatic ring, which might slightly counteract the electronic effects.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1720-1735 |

| C-O (Ester) | Stretch | ~1250-1300 (asymmetric) and ~1000-1100 (symmetric) |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Alkyl) | Stretch | ~2850-2960 |

| C=C (Aromatic) | Stretch | ~1580-1610 and ~1450-1500 |

The most prominent peak would be the strong absorption due to the C=O stretch of the ester group. The various C-O and C-H stretching and bending vibrations would provide further confirmation of the molecule's structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition.

The molecular formula for this compound is C₁₁H₁₄O₃, which corresponds to a molecular weight of approximately 194.23 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194.

Common fragmentation pathways for methyl benzoates would likely be observed. These could include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 163, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 135. Further fragmentation of the aromatic ring could also occur.

HRMS would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy, providing definitive proof of the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 194 | [M]⁺ |

| 179 | [M - CH₃]⁺ |

| 163 | [M - OCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region.

The UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the substituted benzene (B151609) ring. The presence of the methoxy and methyl substituents, which are auxochromes, is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. For comparison, a related compound, methyl 3,5-dihydroxy-4-methoxybenzoate, shows UV λmax at 260.5 and 298 nm in methanol (B129727). researchgate.net It is anticipated that this compound would have a similar UV absorption profile.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3,5-dimethoxybenzoate |

| Methyl 3,5-dimethylbenzoate |

| Methyl 4-methoxybenzoate |

| Methyl 3,5-dihydroxy-4-methoxybenzoate |

Computational Studies and Theoretical Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic structure and energy of the molecule. For a substituted aromatic ester like Methyl 4-methoxy-3,5-dimethylbenzoate, these calculations can elucidate the influence of the methoxy (B1213986) and dimethyl substituents on the benzoate (B1203000) core.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.

DFT methods, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), are commonly used for this purpose. asianpubs.orgmdpi.com The energetic profile of the molecule can be explored by systematically rotating the rotatable bonds, such as the C-O bond of the methoxy group and the C-C bond of the ester group, and calculating the energy at each step. This process, known as a potential energy surface scan, helps to identify the global minimum energy conformation as well as any local minima and the energy barriers between them.

For substituted anisoles and methyl benzoates, studies have shown that the planarity of the molecule is a key factor in its stability. rsc.orgacs.org In the case of this compound, the steric hindrance from the two methyl groups at positions 3 and 5 could influence the preferred orientation of the methoxy and ester groups relative to the benzene (B151609) ring. The most stable conformation is likely one that balances the electronic stabilization from conjugation with the steric repulsion between the substituent groups.

Table 1: Predicted Energetic Properties of a Representative Substituted Benzoate

| Property | Predicted Value | Method |

| Ground State Energy | Varies (e.g., in Hartrees) | DFT/B3LYP |

| Rotational Barrier (Methoxy) | ~2-5 kcal/mol | DFT Scan |

| Rotational Barrier (Ester) | ~5-10 kcal/mol | DFT Scan |

Note: The values in this table are illustrative and based on typical findings for similar aromatic esters. Specific values for this compound would require a dedicated computational study.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be invaluable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. rsc.orgnih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental spectra to confirm the structure and assign the signals to specific atoms. nih.gov The accuracy of these predictions is often improved by averaging the chemical shifts over several low-energy conformations, weighted by their Boltzmann population. rsc.org

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Methyl Benzoate

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C=O | 168.5 | 167.0 |

| C-OCH₃ (ester) | 52.0 | 51.5 |

| C-OCH₃ (ether) | 55.8 | 55.3 |

| C-ipso (ester) | 125.0 | 123.9 |

| C-ortho | 115.0 | 114.2 |

| C-meta | 131.0 | 130.1 |

| C-para | 162.0 | 161.4 |

Note: This table provides a hypothetical comparison to demonstrate the typical accuracy of GIAO calculations for similar molecules.

Analysis of the electronic structure provides deep insights into the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dntb.gov.ua

For this compound, the electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack. The ester group, being electron-withdrawing, will lower the energy of the LUMO. Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of its dynamic behavior. core.ac.ukresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulate its behavior over nanoseconds or even microseconds. mdpi.com This allows for a thorough exploration of the conformational space, revealing the different shapes the molecule can adopt and the transitions between them. nih.gov The simulation can also provide information about the interactions between the solute and the solvent, such as the formation of hydrogen bonds or van der Waals contacts.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. mdpi.com

The process involves placing the ligand (this compound) into the binding site of the target protein and using a scoring function to estimate the strength of the interaction (binding affinity). researchgate.net The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and ranks them based on their scores.

A hypothetical docking study of this compound could reveal potential interactions such as hydrogen bonds between the ester or methoxy oxygens and amino acid residues in the binding site, as well as hydrophobic interactions involving the methyl groups and the aromatic ring. The results of such a study could guide the design of new molecules with improved binding affinity and selectivity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -7.5 | Val56, Leu173, Thr183 |

| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355, Ser530 |

| Estrogen Receptor Alpha | -6.9 | Leu346, Ala350, Met421 |

Note: This table is for illustrative purposes only and does not represent actual experimental or computational results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.govnih.gov QSAR models are mathematical equations that relate one or more physicochemical properties of a molecule (known as descriptors) to its activity. nih.govbio-hpc.eu

To build a QSAR model that could include this compound, one would need a dataset of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition or receptor binding). tandfonline.comrsc.org For each compound, a set of molecular descriptors would be calculated, such as steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or partial least squares, would then be used to derive a mathematical equation that best correlates the descriptors with the observed activity.

A well-validated QSAR model could then be used to predict the biological activity of new, untested compounds, including this compound, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. herts.ac.uk

Electrostatic Potential Analysis

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the electrostatic potential analysis of this compound. While electrostatic potential analysis is a valuable computational tool for understanding the charge distribution and predicting the reactivity of molecules, it appears that this particular compound has not been the subject of such published research.

Electrostatic potential maps are typically generated through quantum chemical calculations, such as Density Functional Theory (DFT), to visualize the electron-rich and electron-deficient regions of a molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions.

Although no specific data for this compound is available, a theoretical analysis would likely reveal a negative electrostatic potential (electron-rich region) around the oxygen atoms of the methoxy and ester groups, making them potential sites for interaction with electrophiles. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms.

Without dedicated computational studies, it is not possible to provide detailed research findings or quantitative data, such as electrostatic potential values or surface maps, for this compound. Further theoretical research would be required to perform a detailed electrostatic potential analysis of this compound and to generate the corresponding data.

Biological Activity and Pharmacological Relevance in Vitro Studies

In vitro Biological Activity of Methyl 4-methoxy-3,5-dimethylbenzoate and its Analogs

The cytotoxic effects of analogs of this compound have been evaluated against various human cancer cell lines. One such analog, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has demonstrated significant activity in inhibiting the proliferation of cancer cells. nih.gov The cytotoxicity of DMC was found to be dose-dependent across all tested cell lines.

In studies using the MTT assay to measure cell viability, DMC was tested against a panel of six human cancer cell lines: SMMC-7721 (hepatocellular carcinoma), 8898 (unknown origin), HeLa (cervical cancer), SPC-A-1 (lung adenocarcinoma), 95-D (giant-cell lung carcinoma), and GBC-SD (gallbladder carcinoma). nih.gov The SMMC-7721 cell line proved to be the most sensitive to DMC. nih.gov Treatment of SMMC-7721 cells with DMC led to morphological changes characteristic of apoptosis, such as chromatin condensation and fragmentation. nih.gov Furthermore, flow cytometric analysis showed that treatment with DMC resulted in a significant increase in the population of hypodiploid cells, which is indicative of apoptosis. nih.gov

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined for each cell line.

Table 1: In Vitro Anticancer Activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 |

| 8898 | Unknown | 37.2 ± 2.15 |

| HeLa | Cervical Cancer | 37.7 ± 1.64 |

| GBC-SD | Gallbladder Carcinoma | 81.3 ± 2.75 |

| SPC-A-1 | Lung Adenocarcinoma | 84.6 ± 4.36 |

| 95-D | Giant-Cell Lung Carcinoma | 84.8 ± 4.71 |

Data sourced from pharmacological research studies.

Preliminary in vitro studies on analogs suggest potential anti-inflammatory activity. For instance, certain methyl derivatives of flavanone (B1672756) have been shown to modulate inflammatory responses in macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.govresearchgate.net These compounds were observed to dose-dependently inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

Furthermore, the investigation extended to the production of various pro-inflammatory cytokines. The tested methylflavanone derivatives were found to modulate the secretion of cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12p40, Interleukin-12p70, and Tumor Necrosis Factor-α (TNF-α) in the stimulated macrophage cells. nih.govresearchgate.net Specifically, 2′-methylflavanone and 3′-methylflavanone demonstrated the most potent anti-inflammatory effects among the tested derivatives, significantly reducing the concentration of several key cytokines compared to the basic flavanone structure. nih.gov

Other related compounds, such as the chalcone (B49325) butein, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme directly involved in the production of inflammatory prostaglandins. Butein demonstrated a concentration-dependent inhibitory effect on COX-2 activity in a human whole blood model. sciforum.net

The antioxidant potential of various analogs has been assessed using common in vitro chemical assays that measure the capacity of a compound to neutralize free radicals. These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.gov

For example, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), a methoxy-containing compound, was shown to exhibit potent free-radical scavenging activity in DPPH, FRAP, and ABTS tests. nih.gov Another study on a series of novel synthetic butanals and their corresponding carboxylic acids found that several of the oxidized compounds were potent antioxidants. mdpi.com Specifically, compounds designated as FM10 and FM12 showed significant radical scavenging activity in both DPPH and ABTS assays, with IC50 values comparable to the standard antioxidant, gallic acid. mdpi.com

Table 2: In Vitro Antioxidant Activity of Selected Analogs (FM10 & FM12)

| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) |

|---|---|---|

| FM10 | 8.36 | 8.90 |

| FM12 | 15.30 | 17.22 |

| Gallic Acid (Standard) | 9.02 | 3.23 |

Data sourced from a study on synthetic butanal and carboxylic acid derivatives. mdpi.com

Several benzoate (B1203000) ester analogs have been investigated for their ability to inhibit the growth of pathogenic fungi, particularly species from the Candida genus, which are a common cause of fungal infections in humans. nih.govscilit.comresearchgate.net

Studies on methyl 3,5-dinitrobenzoate (B1224709) (MDNB) and its nanoemulsion (MDNB-NE) demonstrated growth inhibition against all tested strains of Candida albicans. nih.gov The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.27 to 1.10 mM. nih.gov Another analog, methyl 3-methyl-4-nitrobenzoate, also showed notable antifungal activity against different Candida species, with a particularly strong effect observed against C. guilliermondii, with a MIC value of 39 µM. scilit.comresearchgate.net

Table 3: In Vitro Antifungal Activity of Benzoate Analogs against Candida Species

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 3,5-dinitrobenzoate (MDNB) | Candida albicans (ATCC 90028) | 1.10 mM |

| MDNB Nanoemulsion (MDNB-NE) | Candida albicans (ATCC 90028) | 0.55 mM |

| MDNB | Candida albicans (PLA1) | 0.27 mM |

| MDNB-NE | Candida albicans (PLA1) | 0.27 mM |

| MDNB | Candida albicans (PLA5) | 0.55 mM |

| MDNB-NE | Candida albicans (PLA5) | 0.27 mM |

| MDNB | Candida albicans (PLA15) | 1.10 mM |

| MDNB-NE | Candida albicans (PLA15) | 0.55 mM |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii (207) | 39 µM |

Data compiled from studies on nitrobenzoate derivatives. nih.govresearchgate.net

In addition to antifungal properties, antibacterial activity has been noted for some analogs. The compound 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) was found to possess growth inhibitory properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Similarly, Murrayaquinone A, a carbazole (B46965) quinone with a methoxy (B1213986) group, showed high activity against E. coli and S. aureus. researchgate.net

Analogs of this compound have shown inhibitory activity against enzymes involved in inflammation. A series of synthetic (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid counterparts were evaluated for their ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. mdpi.com

Several of these compounds were identified as potent inhibitors. The carboxylic acid derivatives, in particular, showed strong inhibition of COX-2, with IC50 values in the sub-micromolar range, indicating high potency. mdpi.com

Table 4: In Vitro Enzyme Inhibition by Carboxylic Acid Analogs (FM10 & FM12)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

|---|---|---|---|

| FM10 | 0.98 | 0.69 | 10.22 |

| FM12 | 0.45 | 0.18 | 12.35 |

Data sourced from a study on synthetic butanal and carboxylic acid derivatives. mdpi.com

Currently, there is limited specific information in the reviewed literature detailing other in vitro biological effects, such as the modulation of androgen response in cancer cells, for this compound or its close structural analogs.

An article on the in vitro biological activity, structure-activity relationships, and proposed mechanisms of action for the chemical compound "this compound" cannot be generated at this time.

Extensive searches of publicly available scientific literature and databases did not yield specific research data for this particular compound. The required information for the sections on "Structure-Activity Relationship (SAR) Investigations based on In vitro Data" and "Proposed Mechanisms of Action at the Molecular Level (in vitro)" is not available.

Research data exists for structurally similar compounds, such as various other benzoate esters. However, per the instructions to focus solely on this compound, information on these related but distinct molecules cannot be presented.

Role in Natural Products and Biosynthesis

Natural Occurrence and Isolation from Biological Sources (e.g., lichens, plants, fungi)

While direct isolation of Methyl 4-methoxy-3,5-dimethylbenzoate from natural sources is not extensively documented in readily available literature, the presence of structurally similar analogs in various organisms, particularly lichens and plants, is well-established. These related compounds suggest that this compound could potentially exist as a minor, yet undiscovered, natural product.

Lichens, especially those within the Parmeliaceae family, are prolific producers of a diverse range of secondary metabolites, including numerous benzoate (B1203000) derivatives. rsc.orgwikipedia.org These compounds are typically products of the fungal partner's metabolism. austplants.com.au For instance, methyl 2,4-dihydroxy-3,6-dimethylbenzoate is recognized as a primary fragrance compound in oakmoss (Evernia prunastri), a lichen species. google.com Another related compound, methyl 3,5-dihydroxy-4-methoxybenzoate, has been successfully isolated from the stem bark of the plant Sacoglottis gabonensis. researchgate.net The fungus Neolentinus lepideus is also known to produce methyl p-anisate (methyl 4-methoxybenzoate), a simpler analog lacking the dimethyl substitution. nih.gov

The isolation of these closely related molecules implies that the necessary enzymatic machinery for synthesizing the core structure of this compound exists in nature. The methods for isolating such compounds typically involve solvent extraction of the biological material, followed by chromatographic techniques to separate and purify the individual components.

| Compound Name | Source Organism | Organism Type |

|---|---|---|

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Evernia prunastri (Oakmoss) | Lichen |

| Methyl 3,5-dihydroxy-4-methoxybenzoate | Sacoglottis gabonensis | Plant |

| Methyl p-anisate (Methyl 4-methoxybenzoate) | Neolentinus lepideus, Annona cherimola, Illicium verum (Star Anise) | Fungus, Plant |

| Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) | Various Plants | Plant |

Biosynthetic Pathways Leading to this compound Analogs

The biosynthesis of methyl benzoate esters in nature is a well-characterized enzymatic process. The final step in the formation of these compounds is the methylation of a benzoic acid precursor. This reaction is catalyzed by a class of enzymes known as carboxyl methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govresearchgate.net

A prominent example is the biosynthesis of methyl benzoate in snapdragon flowers (Antirrhinum majus), where the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT) facilitates the transfer of a methyl group from SAM to the carboxyl group of benzoic acid. nih.govnih.govproquest.com Similarly, the formation of methyl p-methoxybenzoate in loquat flowers (Eriobotrya japonica) is catalyzed by p-methoxybenzoic acid carboxyl methyltransferase (MBMT), which acts on p-methoxybenzoic acid. researchgate.net

Based on these established pathways, a putative biosynthetic pathway for this compound can be proposed. The final step would involve the enzymatic methylation of its corresponding carboxylic acid precursor, 4-methoxy-3,5-dimethylbenzoic acid. This reaction would be catalyzed by a specific carboxyl methyltransferase, using SAM as the methyl donor to form the final ester product and S-adenosyl-L-homocysteine (SAHC).

The earlier steps leading to the formation of 4-methoxy-3,5-dimethylbenzoic acid would likely originate from the shikimate pathway, which produces aromatic amino acids, or the acetate-malonate pathway, responsible for many phenolic compounds in fungi and lichens. austplants.com.auresearchgate.net These pathways would generate the core benzene (B151609) ring, which would then undergo a series of modifications, including methylation and methoxylation, to yield the specific benzoic acid precursor.

| Enzyme (Abbreviation) | Substrate | Product | Source Organism |

|---|---|---|---|

| Benzoic Acid Carboxyl Methyltransferase (BAMT) | Benzoic Acid | Methyl Benzoate | Antirrhinum majus (Snapdragon) |

| p-Methoxybenzoic Acid Carboxyl Methyltransferase (MBMT) | p-Methoxybenzoic Acid | Methyl p-methoxybenzoate | Eriobotrya japonica (Loquat) |

| Salicylic (B10762653) Acid Carboxyl Methyltransferase (SAMT) | Salicylic Acid | Methyl Salicylate | Antirrhinum majus, Clarkia breweri |

Chemotaxonomic Significance in Lichen and Plant Metabolomics

Chemotaxonomy is a scientific discipline that utilizes the chemical constituents of organisms to understand their evolutionary relationships and for classification purposes. anbg.gov.au In the study of lichens and plants, secondary metabolites are particularly valuable as chemotaxonomic markers because their production is often specific to certain species, genera, or families. researchgate.net The analysis of these metabolites, a field known as metabolomics, provides a chemical fingerprint that can distinguish between organisms that are morphologically similar. nih.gov

Lichens, particularly the family Parmeliaceae, are known for their remarkable chemical diversity, producing a wide array of depsides, depsidones, and other phenolic compounds. rsc.orgresearchgate.net The presence, absence, or relative abundance of these substances forms the basis of lichen chemotaxonomy. For example, the distinction between Punctelia borreri (producing gyrophoric acid) and Punctelia subrudecta (producing lecanoric acid) is supported by their different chemical profiles. anbg.gov.au A group of biosynthetically related compounds found within a species is referred to as a "chemosyndrome," and variations in these chemosyndromes can help define species boundaries. anbg.gov.au

Analytical and Separation Techniques

Chromatographic Methods for Isolation, Purification, and Analysis

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. The choice of method depends on the specific requirements of the analysis, such as the scale of purification or the need for quantitative data.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally sensitive compounds like Methyl 4-methoxy-3,5-dimethylbenzoate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Typical RP-HPLC Parameters for Analysis of Related Methyl Benzoates:

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | A mixture of acetonitrile (B52724) and water or a buffer solution. nih.govsid.irsielc.com |

| Elution Mode | Isocratic or gradient elution. nih.gov |

| Detector | UV-Vis detector, often set at a wavelength where the benzene (B151609) ring shows strong absorbance (e.g., 254 nm). researchgate.netresearchgate.net |

| Flow Rate | Typically 1.0 mL/min. researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30°C). nih.gov |

Note: The specific retention time for this compound would need to be determined experimentally under the chosen conditions.

For instance, a stability-indicating RP-HPLC method developed for the simultaneous determination of various benzoates in a pharmaceutical formulation utilized a C18 column with a gradient elution system. nih.gov The mobile phase consisted of a buffer, acetonitrile, and tetrahydrofuran, demonstrating the flexibility of mobile phase composition to achieve optimal separation. nih.gov The method was validated according to ICH guidelines for accuracy, precision, linearity, and robustness, which are standard practices in quantitative HPLC analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds. Given its ester nature, this compound is amenable to GC-MS analysis, which provides both separation and structural identification.

General GC-MS Parameters for Aromatic Esters:

| Parameter | Typical Value/Condition |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). |

| Carrier Gas | Helium or Hydrogen. |

| Injection Mode | Split or splitless, depending on the concentration. |

| Temperature Program | A temperature gradient is typically used to ensure good separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard. |

| Detector | Mass spectrometer (quadrupole, ion trap, or time-of-flight). |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, checking the purity of a sample, and determining appropriate solvent systems for column chromatography.

For substituted methyl benzoates, silica gel plates are commonly used as the stationary phase. acs.orgsigmaaldrich.com The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often employed. acs.org The separated spots are typically visualized under UV light. acs.orgphysicsandmathstutor.com

The Rf (retention factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. For example, in the nitration of methyl benzoate (B1203000), TLC was used to distinguish the starting material from the product, with methyl benzoate having an Rf of 0.76 and methyl 3-nitrobenzoate having an Rf of 0.51 in a 3:1 hexanes:ethyl acetate system. acs.org

Example TLC System for Substituted Methyl Benzoates:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates. sigmaaldrich.com |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v). acs.org |

| Visualization | UV light (254 nm). acs.org |

Column chromatography is a preparative technique used for the purification of chemical compounds from a mixture. For this compound, silica gel is a common stationary phase. The principle is similar to TLC, but on a larger scale.

The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected sequentially, and those containing the pure compound are combined. The progress of the separation is often monitored by TLC. A common eluent system for purifying methyl benzoates is a gradient of ethyl acetate in hexane.

Quantitative Analytical Methodologies

The quantification of this compound is essential for quality control and in various research applications. HPLC is the most common technique for the quantitative analysis of such compounds.

A validated HPLC method provides a reliable means to determine the concentration of the analyte. The validation process, as per ICH guidelines, typically includes assessing the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. sid.ir

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sid.ir

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

For example, a quantitative HPLC method for methyl 4-hydroxybenzoate (B8730719) demonstrated linearity in the range of 0.01–0.12 mg/mL with a high correlation coefficient (R² = 0.999). researchgate.net The LOD and LOQ were determined to be 0.2 µg/mL and 0.66 µg/mL, respectively. researchgate.net

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities in a substance. Degradation product analysis is a subset of this, focusing on impurities that form when the substance is subjected to stress conditions such as heat, light, humidity, and acidic or basic environments.

Stability-indicating analytical methods, typically HPLC, are developed to separate the main compound from its degradation products and any process-related impurities. nih.gov Forced degradation studies are conducted to generate potential degradation products and to demonstrate the specificity of the analytical method. nih.gov

For aromatic esters, potential degradation pathways include hydrolysis of the ester bond to form the corresponding carboxylic acid (4-methoxy-3,5-dimethylbenzoic acid) and methanol (B129727). This process can be accelerated by acidic or basic conditions. The analytical method must be able to resolve the parent compound from these and other potential impurities.

Chiral Separation Methodologies for Chiral Derivatives or Analogues

The separation of enantiomers of chiral derivatives or analogues of this compound is a critical analytical challenge, essential for determining enantiomeric purity and for isolating specific stereoisomers for further study. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. The selection of the appropriate CSP and mobile phase is paramount for achieving successful enantioseparation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability and excellent chiral recognition capabilities for a diverse range of compounds. nih.govmdpi.com Derivatives such as those with 3,5-dimethylphenyl carbamate (B1207046) on an amylose or cellulose backbone have demonstrated high effectiveness in resolving enantiomers. nih.govmdpi.com The chiral recognition mechanism of these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which create a transient diastereomeric complex with the analyte, allowing for differential retention of the enantiomers.

For analogues of substituted benzoic acid esters, columns like CHIRALPAK® ID, which is a polysaccharide-based CSP, have been successfully used. beilstein-archives.org The mobile phase composition, typically a mixture of a non-polar organic solvent like hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, plays a crucial role in modulating the retention and selectivity of the separation. chiraltech.com The addition of a small amount of an acidic or basic additive can also be beneficial for improving peak shape and resolution, particularly for compounds with ionizable functional groups.

The development of a chiral separation method is often an empirical process that involves screening a variety of CSPs and mobile phase conditions to identify the optimal system. A generic screening approach can quickly provide options for a variety of applications, from analytical-scale separation to preparative-scale isolation of enantiomers.

Detailed Research Findings

While specific studies on the chiral separation of derivatives of this compound are not extensively documented in publicly available literature, the principles derived from the separation of structurally similar compounds provide a strong basis for methodology development. For instance, the successful separation of four stereoisomers of a p-nitrobenzoyl (PNB) ester of a methyl 3-hydroxy-2-methylbutanoate derivative was achieved using a CHIRALPAK® ID-3 column. beilstein-archives.org This indicates that polysaccharide-based CSPs are well-suited for resolving chiral centers in proximity to an ester group.

The research on various chiral probes has shown that amylose (3,5-dimethylphenylcarbamate) based CSPs are effective for resolving compounds with different types of stereogenicity. mdpi.com This suggests that such columns would be a primary choice for screening chiral derivatives of this compound.

The following interactive data table outlines a hypothetical, yet scientifically grounded, set of parameters for the chiral HPLC separation of a hypothetical chiral analogue, based on established methodologies for similar compounds.

| Parameter | Condition | Rationale / Reference |

| Chiral Stationary Phase | CHIRALPAK® ID-3 | Proven effectiveness for separating stereoisomers of related ester compounds. beilstein-archives.org |

| Column Dimensions | 4.6 x 250 mm, 3 µm | Standard dimensions for analytical HPLC, with smaller particle size for higher efficiency. |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | A common normal-phase mobile system for polysaccharide-based CSPs. chiraltech.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Room temperature is a standard starting point; temperature can be varied to optimize separation. |

| Detection | UV at 254 nm | Aromatic nature of the compound suggests strong UV absorbance. |

| Hypothetical Analyte | (R/S)-Methyl 2-(4-methoxy-3,5-dimethylbenzoyloxy)propanoate | A plausible chiral derivative for separation. |

| Expected Outcome | Baseline separation of enantiomers | Based on the high selectivity of the chosen CSP for similar structures. mdpi.combeilstein-archives.org |

Applications in Advanced Functional Materials

Incorporation into Polymer Systems

The structure of Methyl 4-methoxy-3,5-dimethylbenzoate makes it a candidate for incorporation into polymer backbones or as a pendant group, influencing the final properties of the material. While direct homopolymerization of such substituted benzoates is often sterically hindered, they can be readily copolymerized with other monomers to impart specific functionalities.

For instance, studies on structurally similar ring-substituted phenylcyanoacrylates have demonstrated their successful copolymerization with commodity monomers like styrene. chemrxiv.org In these reactions, the substituted benzoate (B1203000) moiety is introduced into the polymer chain, which can alter the thermal stability, refractive index, and surface properties of the resulting copolymer. The methoxy (B1213986) and dimethyl groups on the benzene (B151609) ring of this compound are known to be electron-donating, which can influence the reactivity of the monomer and the electronic properties of the subsequent polymer.

The incorporation of such aromatic esters can lead to polymers with enhanced thermal stability due to the rigid nature of the benzene ring. Furthermore, the presence of the ester group provides a site for potential post-polymerization modification, allowing for further functionalization of the material. Research in this area is focused on synthesizing novel copolymers with controlled compositions and architectures to explore their utility in specialty plastics and functional films.

Table 1: Potential Effects of Incorporating this compound into Polymer Systems

| Property | Potential Influence | Rationale |

|---|---|---|

| Thermal Stability | Increase | Introduction of a rigid aromatic ring into the polymer backbone. |

| Refractive Index | Modification | The aromatic nature of the benzoate derivative can alter light propagation through the polymer. |

| Solubility | Alteration | The methoxy and dimethyl groups can affect the interaction of the polymer with different solvents. |

Design of Advanced Organic Electronic Materials (e.g., spin qubits)

A particularly compelling application of benzoate derivatives lies in the field of organic electronics, specifically in the design of molecular systems for quantum information science. The precise arrangement of atoms and the resulting electronic structure of organic molecules can be harnessed to create quantum bits, or qubits, the fundamental units of quantum computers.

Research has shown that electron spins within molecular compounds are promising candidates for qubits. rsc.org The key advantage of molecular qubits is the ability to chemically tailor their properties. rsc.org In this context, the 3,5-dimethylbenzoate-4-yl group, a core component of this compound, has been identified as a critical design feature in the development of organic-based molecular spin qubits. rsc.org Specifically, it has been used as a covalent linker between two nitroxyl (B88944) radicals in a biradical system that successfully demonstrated quantum gating. rsc.org

The design of such molecules, often with a donor-bridge-acceptor architecture, allows for the generation of spin-correlated radical pairs upon photoexcitation. aip.orgosti.gov These radical pairs can exist in singlet and triplet spin states, forming a quantum superposition that can function as a qubit. aip.orgosti.gov The substituents on the aromatic ring play a crucial role in tuning the electronic properties and spin dynamics of these systems. The electron-donating methoxy and dimethyl groups in this compound can influence the energy levels of the molecule and the stability of the radical pair, which are critical parameters for qubit performance. The ability to synthesize and modify such molecules opens up pathways for creating new materials for quantum sensing and information processing. aip.orgosti.gov

Surface Functionalization and Coating Applications

The chemical structure of this compound also lends itself to applications in surface functionalization and the formulation of advanced coatings. The ester group can be used to anchor the molecule to a surface through chemical reactions, while the substituted aromatic ring can impart desired surface properties such as hydrophobicity, UV resistance, or specific interactions with other materials.

In the realm of protective coatings, benzoate ester derivatives are explored for their potential to enhance material properties. For example, the incorporation of specific functional groups can improve corrosion resistance and provide antimicrobial properties. researchgate.net While research on this compound for these specific applications is not widespread, the principles of using substituted benzoates as additives or for surface modification are well-established.

The molecule can potentially be used to modify the surface of nanoparticles, improving their dispersion in polymer matrices for the creation of high-performance nanocomposites. researchgate.netrsc.org By attaching this molecule to the surface of fillers like cellulose (B213188) nanocrystals or silica (B1680970), the compatibility between the filler and a hydrophobic polymer matrix can be enhanced, leading to improved mechanical and barrier properties of the composite material. Furthermore, in the pharmaceutical industry, related compounds are used in tablet coatings, suggesting a potential for this molecule in controlled-release formulations.

Table 2: Potential Applications in Surface Functionalization and Coatings

| Application Area | Potential Role of this compound | Desired Outcome |

|---|---|---|

| Protective Coatings | Additive or co-monomer in the coating resin | Enhanced UV stability, improved adhesion, and altered surface energy. |

| Nanocomposites | Surface modifier for nanofillers | Improved dispersion of fillers in a polymer matrix, leading to enhanced mechanical properties. |

Environmental and Industrial Context

Detection in Biomass Depolymerization Products

The complex structure of lignin (B12514952), a major component of lignocellulosic biomass, presents both a challenge and an opportunity for the production of renewable aromatic chemicals. Depolymerization of lignin, particularly through methods like pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS), yields a diverse array of phenolic and aromatic compounds. The specific composition of these products is heavily dependent on the lignin source, with hardwood lignins being rich in syringyl (S) units and softwood lignins in guaiacyl (G) units. bohrium.com

While a wide range of guaiacol-type and syringol-type compounds are commonly identified as products of lignin pyrolysis, the direct detection of Methyl 4-methoxy-3,5-dimethylbenzoate is not prominently reported in general lignin depolymerization studies. mdpi.comvtt.fi The thermal degradation of hardwood lignin, which is rich in syringyl units, primarily yields syringol-type compounds through the cleavage of typical inter-unit linkages at lower temperatures. At elevated temperatures, the cracking of methoxyl groups becomes more pronounced, leading to an increase in phenol-type and catechol-type compounds, as well as aromatic hydrocarbons. bohrium.com

The identification of specific methyl esters, such as those of benzoic acid derivatives, in the pyrolysis products of archaeological wood suggests that under certain degradation pathways, esterification reactions can occur. mdpi.com However, the precise conditions and mechanisms leading to the formation of this compound from lignin have not been extensively detailed in the available literature. Its presence, if any, would likely be as a minor component in a complex mixture of aromatic compounds derived from the syringyl units of lignin.

Table 1: Representative Aromatic Compounds Identified from the Depolymerization of Syringyl-Rich Lignin

| Compound Class | Specific Examples | Predominant Lignin Unit Origin |

|---|---|---|

| Phenols | Syringol (2,6-dimethoxyphenol), 4-Methylsyringol, 4-Ethylsyringol, 4-Propylsyringol | Syringyl (S) |

| Aldehydes | Syringaldehyde | Syringyl (S) |

| Ketones | Acetosyringone | Syringyl (S) |

| Acids | Syringic acid | Syringyl (S) |

| Esters | Methyl syringate | Syringyl (S) |

Utilization as Chemical Intermediates in Industrial Processes

This compound, due to its substituted aromatic structure, holds potential as a valuable chemical intermediate in various industrial processes, particularly in the synthesis of fine chemicals and pharmaceuticals. While direct industrial applications of this specific compound are not widely documented, the utility of structurally similar benzoate (B1203000) derivatives is well-established. For instance, methyl 3-hydroxy-4-methoxybenzoate serves as a key starting material in a novel synthesis of gefitinib, an anticancer drug. nih.govmdpi.com Similarly, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate is a crucial intermediate in the preparation of the antibacterial agent aditoprim. google.com

The presence of the methoxy (B1213986) and dimethyl groups on the benzene (B151609) ring of this compound provides specific steric and electronic properties that can be exploited in organic synthesis to direct reactions and achieve desired molecular architectures. Syringic acid methyl ester, a closely related compound, is explicitly mentioned as an intermediate used in the synthesis of pharmaceutical compounds and other fine chemicals, highlighting the value of the benzoate structure in medicinal chemistry. nordmann.global

The reactivity of the ester functional group allows for transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, providing access to a wide range of other functionalized molecules. These transformations are fundamental in building more complex molecular scaffolds for various applications.

Table 2: Potential Industrial Applications of Benzoate Derivatives as Chemical Intermediates

| Intermediate Compound | Industrial Application/Product | Reference |

|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | Synthesis of Gefitinib (anticancer drug) | nih.gov |

| Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate | Synthesis of Aditoprim (antibacterial agent) | google.com |

| Syringic acid methyl ester | Intermediate for pharmaceuticals and fine chemicals | nordmann.global |

| Aromatic methyl methoxycarboxylates | Intermediates for pharmaceuticals and components of polyesters | google.com |

Potential for Bio-Based Production from Renewable Resources

The transition towards a bio-based economy has spurred significant research into the production of chemicals from renewable feedstocks, with lignocellulosic biomass being a prime candidate. Lignin, as the most abundant natural source of aromatic compounds, is a key focus for the sustainable production of valuable chemicals. nih.gov The structural similarity of this compound to syringyl lignin units suggests a strong potential for its bio-based production.

A plausible and promising route for the bio-based synthesis of this compound involves the microbial conversion of biomass-derived sugars or lignin-derived aromatic compounds into key intermediates, followed by enzymatic or chemical modifications. Syringic acid, a naturally occurring phenolic acid, is a central intermediate in this context. ffhdj.com Recent advancements in metabolic engineering have enabled the development of microbial cell factories, such as engineered E. coli, for the biosynthesis of syringic acid from renewable starting materials like shikimic acid. researchgate.netnih.gov

This bio-based syringic acid can then be converted to this compound through subsequent esterification and methylation steps. The esterification of syringic acid to its methyl ester (methyl syringate) can be achieved through established chemical methods or potentially through enzymatic catalysis. chemicalbook.com The final step would involve the methylation of the aromatic ring, a transformation for which various catalytic methods are being developed, including those that utilize methanol (B129727), another potential bio-based reagent. unisyscat.de This integrated bio-catalytic and chemo-catalytic approach offers a sustainable pathway to produce this compound from renewable resources.

Table 3: Key Steps in the Potential Bio-Based Production of this compound

| Production Step | Description | Key Intermediates | Potential Methods |

|---|---|---|---|

| Biomass Pretreatment & Lignin Depolymerization | Extraction and breakdown of lignin from lignocellulosic biomass to obtain aromatic monomers. | Syringyl monolignols, Syringic acid | Organosolv, Pyrolysis, Enzymatic hydrolysis |

| Microbial Conversion | Fermentation of biomass-derived sugars or lignin monomers to produce a key precursor. | Shikimic acid, Gallic acid | Engineered E. coli, Pseudomonas sp. |

| Biosynthesis of Syringic Acid | Multi-enzyme cascade reaction within engineered microbes to synthesize syringic acid. | Syringic acid | Whole-cell biocatalysis |

| Esterification | Conversion of syringic acid to its methyl ester. | Methyl syringate | Acid-catalyzed esterification, Enzymatic esterification |

| Methylation | Introduction of methyl groups onto the aromatic ring. | This compound | Catalytic methylation |

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles presents a compelling motivation for developing new, environmentally benign methods for synthesizing Methyl 4-methoxy-3,5-dimethylbenzoate. Future research should prioritize moving beyond traditional esterification methods, which often rely on harsh conditions and hazardous catalysts.

Key areas for exploration include:

Biocatalysis and Enzymatic Synthesis: Utilizing enzymes, such as lipases, as catalysts for the esterification of 4-methoxy-3,5-dimethylbenzoic acid could offer high selectivity under mild reaction conditions, significantly reducing energy consumption and waste generation.

Heterogeneous Catalysis: The development of solid acid catalysts could replace conventional homogeneous catalysts like sulfuric acid. researchgate.net Solid catalysts are more easily separated from the reaction mixture, allowing for recycling and minimizing waste streams.

Renewable Feedstocks: A significant leap in sustainability would be to devise synthetic pathways that start from biorenewable sources. iastate.edu Research into converting biomass-derived platform molecules into the aromatic core of the target compound could drastically reduce the carbon footprint of its production. google.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

A comparative table of potential synthetic approaches is presented below.

| Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, low waste | Screening for robust enzymes, reaction optimization |

| Heterogeneous Catalysis | Catalyst recyclability, reduced corrosion | Development of novel solid acid catalysts |

| Renewable Feedstocks | Reduced carbon footprint, sustainability | Pathways from biomass to aromatic precursors |

| Flow Chemistry | Enhanced safety, scalability, higher yields | Reactor design and process optimization |

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new applications. While general reactions like hydrolysis, oxidation, and reduction are known, detailed mechanistic insights are lacking.

Future research should focus on: